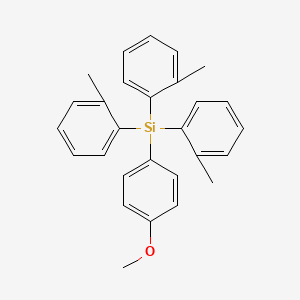

(4-Methoxyphenyl)tri(o-tolyl)silane

Description

Significance of Organosilanes and Arylsilanes in Advanced Chemical Research

Organosilanes, a class of organometallic compounds containing carbon-silicon bonds, are pivotal in numerous scientific and industrial domains. Their utility stems from their unique chemical properties, which bridge the gap between organic and inorganic materials. spast.org Organofunctional silanes are hybrid materials that have gained considerable attention for their versatile properties and wide-ranging applications. spast.org They typically possess two types of reactive groups: a hydrolyzable group (like an alkoxy group) and an organofunctional group. spast.org This dual functionality allows them to act as effective coupling agents, promoting adhesion between dissimilar materials such as organic polymers and inorganic fillers. spast.orgmdpi.com

Arylsilanes, a specific subset of organosilanes, are integral to advanced chemical research. They are widely used in organic synthesis, often as stable and less toxic alternatives to organotin compounds. msu.edu Research has demonstrated their role in palladium-catalyzed cross-coupling reactions, the synthesis of hydroxylated aromatics, and the formation of a wide variety of functionalized tetraorganosilanes. organic-chemistry.orgnih.gov The development of aromatic silanes as high-temperature coupling agents highlights their importance in creating high-performance materials that can withstand extreme environments. researchgate.net Furthermore, the chemistry of organosilanes is crucial in surface modification, the creation of protective coatings, and the development of specialized materials like dental composites. nih.gov

Structural Classification and Nomenclature of Tetraorganosilanes

Tetraorganosilanes are compounds in which a central silicon atom is bonded to four organic substituents. Their classification and nomenclature are determined by the nature of these organic groups. Organosilanes can be generally represented by the formula RnSiX4-n, where 'R' is an organofunctional group and 'X' is a hydrolyzable group. spast.org

A more specific classification depends on the functional groups attached. For instance, organosilanols feature one or more hydroxyl (-OH) groups on the silicon atom and are categorized as organosilanetriols, -diols, or -ols depending on whether they have three, two, or one hydroxyl group, respectively. wikipedia.org

In the case of (4-Methoxyphenyl)tri(o-tolyl)silane , the central silicon atom is bonded to four aryl groups, making it a tetraarylsilane. The specific groups are:

One (4-Methoxyphenyl) group: A benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) at the para position.

Three (o-tolyl) groups: Three benzene rings each substituted with a methyl group (-CH₃) at the ortho position.

Its formal IUPAC name is (4-methoxyphenyl)-tris(2-methylphenyl)silane . chemicalregister.com This structure is non-hydrolyzable under typical conditions due to the absence of reactive groups like halogens or alkoxy groups directly attached to the silicon.

Interactive Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₂₈OSi |

| Molecular Weight | 408.6 g/mol |

| IUPAC Name | (4-methoxyphenyl)-tris(2-methylphenyl)silane |

| InChIKey | CMGCKYFDANCZQL-UHFFFAOYSA-N |

| CAS Number | 14311-02-5 |

| Monoisotopic Mass | 408.19095 Da |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

Data sourced from PubChem. chemicalregister.comuni.lu

Overview of Current Research Trajectories for Complex Aromatic Silanes

Current research into complex aromatic silanes is focused on enhancing synthetic efficiency, discovering novel applications, and designing materials with superior properties. organic-chemistry.orgresearchgate.net A significant trajectory involves the development of new catalytic methods for creating C-Si bonds. For example, zinc-catalyzed and nickel/copper-catalyzed silylation of aryl chlorides and other C-O electrophiles provide mild and efficient routes to a wide range of arylsilanes. organic-chemistry.org

Another major research avenue is the use of arylsilanes as precursors for other valuable chemical structures. The oxidation of arylsilanes to produce hydroxylated aromatics (phenols) is a key area, offering functional group tolerance under relatively mild conditions. nih.gov This transformation is synthetically valuable as it provides an alternative to traditional methods of phenol (B47542) synthesis.

In materials science, research is directed towards synthesizing specialty aryl silanes that function as high-thermal-stability coupling agents. researchgate.net These are crucial for the fabrication of advanced composites used in demanding applications. The exploration of hyperbranched polymers based on organosilanes is also a burgeoning field, with potential applications in coatings, sensors, and as crosslinkers. mdpi.com The synthesis of functional alkoxysilanes and their subsequent condensation to form polysiloxanes is being investigated for creating materials with specific adsorption properties for metals, which has environmental and industrial applications. nih.gov

Structure

3D Structure

Properties

CAS No. |

14311-02-5 |

|---|---|

Molecular Formula |

C28H28OSi |

Molecular Weight |

408.6 g/mol |

IUPAC Name |

(4-methoxyphenyl)-tris(2-methylphenyl)silane |

InChI |

InChI=1S/C28H28OSi/c1-21-11-5-8-14-26(21)30(27-15-9-6-12-22(27)2,28-16-10-7-13-23(28)3)25-19-17-24(29-4)18-20-25/h5-20H,1-4H3 |

InChI Key |

CMGCKYFDANCZQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[Si](C2=CC=C(C=C2)OC)(C3=CC=CC=C3C)C4=CC=CC=C4C |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization Techniques for Structural Elucidation of 4 Methoxyphenyl Tri O Tolyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organosilicon Chemistry

NMR spectroscopy is the most powerful tool for elucidating the structure of organosilanes in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, it provides detailed information about the molecular framework.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. For (4-Methoxyphenyl)tri(o-tolyl)silane, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the methoxyphenyl and tolyl groups, as well as the aliphatic protons of the methoxy (B1213986) and methyl substituents.

The protons on the 4-methoxyphenyl (B3050149) ring typically appear as a pair of doublets (an AA'BB' system) due to their distinct electronic environments. The protons on the three o-tolyl groups produce more complex, overlapping multiplets in the aromatic region. The methoxy group protons are easily identified as a sharp singlet, while the three methyl groups on the tolyl rings also produce a singlet, integrating to nine protons. The integration of these signals confirms the relative number of protons in each environment, validating the structure.

Table 1: Representative ¹H NMR Data for this compound Data are based on typical chemical shifts for analogous structures and are presented as a representative example.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.50 - 7.10 | Multiplet | 14H | Aromatic protons (3 x o-tolyl, 1 x 4-methoxyphenyl C-H ortho to Si) |

| ~ 6.85 | Doublet | 2H | Aromatic protons (4-methoxyphenyl C-H ortho to OMe) |

| 3.79 | Singlet | 3H | Methoxy group (-OCH₃) |

Table 2: Representative ¹³C NMR Data for this compound Data are based on typical chemical shifts for analogous structures and are presented as a representative example.

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~ 160.1 | Aromatic Carbon (C-OMe of methoxyphenyl) |

| ~ 144.5 | Aromatic Carbon (C-CH₃ of o-tolyl) |

| ~ 137.0 - 125.0 | Aromatic Carbons (C-H and Si-C) |

| ~ 124.5 | Aromatic Carbon (ipso-C of methoxyphenyl) |

| ~ 113.8 | Aromatic Carbon (C-H ortho to OMe) |

| ~ 55.2 | Methoxy Carbon (-OCH₃) |

²⁹Si NMR is a specialized technique that directly probes the silicon nucleus, providing valuable information about its coordination and electronic environment. huji.ac.il For tetracoordinate organosilanes, the chemical shift of the silicon atom is sensitive to the nature of the four organic groups attached to it. researchgate.net The presence of one electron-donating 4-methoxyphenyl group and three o-tolyl groups results in a specific chemical shift in the expected range for tetra-arylsilanes. This single peak in the proton-decoupled ²⁹Si NMR spectrum confirms the presence of a single silicon environment in the molecule. The chemical shift value can help to confirm the successful synthesis and purity of the target compound. unige.ch

Table 3: Representative ²⁹Si NMR Data for this compound Data are based on typical chemical shifts for analogous structures and are presented as a representative example.

| Chemical Shift (δ) (ppm) | Assignment |

|---|

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and obtaining information about the molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₂₈H₂₈OSi), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm). rsc.org This technique can distinguish the target compound from other molecules that may have the same nominal mass but different elemental compositions. Predicted m/z values for various adducts, such as [M+H]⁺ and [M+Na]⁺, are often used for confirmation. uni.lu

Table 4: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | [C₂₈H₂₈OSi]⁺ | 408.1909 |

| [M+H]⁺ | [C₂₈H₂₉OSi]⁺ | 409.1982 |

| [M+Na]⁺ | [C₂₈H₂₈ONaSi]⁺ | 431.1801 |

| [M-CH₃]⁺ | [C₂₇H₂₅OSi]⁺ | 393.1669 |

| [M-C₇H₇]⁺ | [C₂₁H₂₁OSi]⁺ | 317.1356 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is routinely used to assess the purity of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is vaporized and passed through a capillary column (GC), which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer (MS), which generates a mass spectrum for each component. For a pure sample of this compound, the GC chromatogram would show a single major peak at a specific retention time. The mass spectrum corresponding to this peak would display a molecular ion (M⁺) peak at m/z = 408, along with a characteristic fragmentation pattern, confirming the identity of the compound. nist.gov

Table 5: Illustrative GC-MS Analysis Summary

| Retention Time (min) | Observed Molecular Ion (m/z) | Purity (%) | Identity |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl and tolyl rings. |

| C-H (Methyl) | 2960-2850 | Asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups on the tolyl substituents. |

| C=C (Aromatic) | 1600-1450 | Stretching vibrations within the aromatic rings. |

| Si-Aryl | ~1430, ~1100 | Characteristic stretching vibrations of the silicon-aryl bond. |

| C-O (Aryl Ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Stretching vibrations of the C-O bond in the methoxy group. |

| Si-C (Alkyl) | ~800 | Stretching vibration of the silicon-carbon bond. |

The presence of these characteristic peaks in an experimental IR spectrum would provide strong evidence for the successful synthesis and structural integrity of this compound.

Chromatographic Methods for Separation and Purification

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for monitoring the progress of its synthesis.

Column chromatography is a standard method for purifying multigram quantities of organic compounds. In the context of silane (B1218182) chemistry, silica (B1680970) gel is a commonly used stationary phase. orgsyn.org The separation is based on the differential adsorption of the components of a mixture onto the stationary phase.

For the purification of this compound, a typical procedure would involve dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a silica gel column. The column is then eluted with a solvent system of appropriate polarity. A common eluent system for compounds of similar polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. orgsyn.org The fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure product. The fractions containing the desired compound are then combined and the solvent is removed under reduced pressure to yield the purified this compound. orgsyn.org

| Chromatographic Method | Stationary Phase | Typical Eluent System | Purpose |

| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate Gradient | Purification of the final product |

Thin-Layer Chromatography (TLC) is a rapid and sensitive technique used to monitor the progress of a chemical reaction. youtube.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. youtube.com A small amount of the reaction mixture is spotted onto a TLC plate, which is a thin layer of adsorbent material (like silica gel) on a solid support. youtube.com The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). youtube.com

| Analytical Technique | Principle | Application in Synthesis | Key Parameter |

| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Monitoring reaction progress, identifying the presence of starting materials and products. | Retention Factor (Rf) |

Thermal Gravimetric Analysis (TGA) for Assessing Thermal Stability in Research Contexts

Thermal Gravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This technique is particularly useful for evaluating the thermal stability of materials. mdpi.com For a compound like this compound, TGA can provide information on its decomposition temperature and the amount of residue left after thermal degradation.

In a typical TGA experiment, a small amount of the sample is heated in a furnace at a constant rate, and the weight loss is continuously monitored. nih.gov The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key parameter that indicates the thermal stability of the compound. mdpi.com For silane compounds, TGA can reveal the temperatures at which different functional groups are lost. researchgate.net For instance, the cleavage of weaker bonds within the molecule will occur at lower temperatures, leading to an initial weight loss, while the more stable parts of the molecule will decompose at higher temperatures. researchgate.net The thermal stability of silane-modified materials is influenced by factors such as the nature of the organic substituents and the extent of cross-linking. researchgate.net Generally, larger particle sizes in related materials have been shown to correlate with higher decomposition temperatures. mdpi.com

| Analytical Technique | Measured Property | Information Obtained | Significance for this compound |

| Thermal Gravimetric Analysis (TGA) | Mass change as a function of temperature. | Decomposition temperature, thermal stability, residue content. | Assessing its suitability for applications requiring thermal robustness. |

Mechanistic Investigations of Reactions Involving Organosilanes and Arylsilanes

Elucidation of Catalytic Cycles in Transition Metal-Mediated Reactions

Detailed catalytic cycles for transition metal-mediated reactions involving (4-Methoxyphenyl)tri(o-tolyl)silane have not been elucidated in the available literature. While palladium-catalyzed cross-coupling reactions of arylsilanes are a well-established area of research, the specific role and behavior of this compound within such a cycle, including oxidative addition, transmetalation, and reductive elimination steps, have not been reported.

Understanding Intermediate Species Formation and Trapping

There is no available research on the formation and trapping of intermediate species in reactions with this compound. The identification of intermediates is a key component of mechanistic investigation, often providing direct evidence for a proposed reaction pathway. Without such studies, any discussion of the intermediates formed by this arylsilane would be purely speculative.

Due to the lack of specific research on this compound, no data tables with detailed research findings can be generated.

Reactivity and Chemical Transformations of 4 Methoxyphenyl Tri O Tolyl Silane

Cross-Coupling Reactivity with Organic Electrophiles (e.g., Hiyama Coupling)

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.org This reaction is a powerful tool in organic synthesis and has been applied to the creation of various natural products. wikipedia.org The general mechanism involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the organosilane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Activation of the organosilane is crucial for the Hiyama coupling to proceed. organic-chemistry.org This is typically achieved using a fluoride (B91410) source, such as tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF) or tetrabutylammonium (B224687) fluoride (TBAF), which forms a hypervalent silicon species, enhancing its nucleophilicity. organic-chemistry.org The nature of the substituents on the silicon atom also influences the reaction rate, with electron-withdrawing groups or strained silacyclobutanes promoting reactivity. organic-chemistry.org

In the context of (4-Methoxyphenyl)tri(o-tolyl)silane, the electron-donating methoxy (B1213986) group on the phenyl ring and the steric bulk of the three o-tolyl groups would influence its reactivity in Hiyama coupling reactions. While specific examples with this exact substrate are not prevalent in the reviewed literature, the general principles of the Hiyama coupling allow for predictions of its behavior. For instance, coupling with various aryl halides, vinyl halides, and allylic halides would be anticipated. wikipedia.org Research has shown successful Hiyama couplings with a variety of functionalized aryl bromides and triethoxy(aryl)silanes, yielding substituted biaryl derivatives in a wide range of yields (35–99%). nih.gov

A notable variation is the Hiyama-Denmark coupling, which can proceed without a fluoride activator, particularly with organosilanols or internally activated vinyl silanes. organic-chemistry.orgnih.gov

Table 1: Illustrative Conditions for Hiyama Cross-Coupling Reactions

| Organosilane Partner | Electrophile Partner | Catalyst System | Activator/Base | Solvent | Yield |

|---|---|---|---|---|---|

| Phenyl trimethoxysilane | Aryl Chloride | NHC-Pd Complex | TBAF | Toluene | 54-92% nih.gov |

| Phenyl triethoxysilane | 4-Bromoanisole | Pd(NH₃)₂Cl₂ / Cationic Bipyridyl Ligand | NaOH | Water | 99% nih.gov |

| Phenyl trimethoxysilane | Aryl Halide | Pd-Fe₃O₄ Nanocrystals | - (Ligand-free) | - | - nih.gov |

| Arylsilane | N-(2-iodo-4-methoxyphenyl)-N-methylmethacrylamide | - | - | - | 46-85% nih.gov |

Functional Group Compatibility and Selectivity in Reactions

A significant advantage of organosilane-based cross-coupling reactions is their tolerance for a wide array of functional groups. organic-chemistry.org This compatibility is crucial for the synthesis of complex molecules. In Hiyama couplings, various functional groups on both the organosilane and the electrophilic partner are well-tolerated. organic-chemistry.org Similarly, Wittig rearrangements involving silanes have demonstrated high functional group tolerance. researchgate.net

For this compound, the methoxy group is generally stable under typical cross-coupling conditions. The reaction's selectivity would be primarily dictated by the palladium catalyst and the reaction conditions, allowing for the targeted coupling of the arylsilane with the organic electrophile while preserving other functionalities within the molecule. For instance, studies on the Hiyama-Denmark coupling of tetrasubstituted vinyl silanes have shown compatibility with tert-butyl esters, while ethyl esters were not tolerated due to a side reaction with the activating agent. nih.gov

Rearrangement Reactions Involving Arylsilanes (e.g., Wittig Rearrangements)

Wittig rearrangements are a class of chemical reactions that involve the rearrangement of ethers. wikipedia.org The researchgate.netmsu.edu-Wittig rearrangement proceeds through a radical dissociation-recombination mechanism, typically initiated by a strong base like an alkyllithium compound, to form an alcohol. wikipedia.orgorganic-chemistry.org The stability of the generated radical intermediates influences the migratory aptitude of the alkyl groups. wikipedia.org

In contrast, the researchgate.netgelest.com-Wittig rearrangement is a concerted, sigmatropic process that is often favored at lower temperatures over the researchgate.netmsu.edu-rearrangement. scripps.edu There is also a less common wikipedia.orgmsu.edu-Wittig rearrangement, which can compete with the researchgate.netmsu.edu and researchgate.netgelest.com pathways. msu.edu The mechanism of the wikipedia.orgmsu.edu-Wittig rearrangement is still a subject of debate, with evidence suggesting both concerted and radical-based pathways. msu.edu Studies on α-benzyloxyallylsilane have shown that it undergoes a wikipedia.orgmsu.edu-Wittig rearrangement to produce an acylsilane. msu.edu

While direct examples of Wittig rearrangements with this compound are scarce, the principles of these reactions suggest that under appropriate basic conditions, rearrangement involving the migration of one of the o-tolyl groups could be induced. The presence of the three o-tolyl groups might lead to interesting selectivity and reactivity patterns in such rearrangements.

Table 2: Comparison of Wittig Rearrangement Variants

| Rearrangement Type | Mechanism | Key Features |

|---|---|---|

| researchgate.netmsu.edu-Wittig | Radical dissociation-recombination wikipedia.orgorganic-chemistry.org | Competes with researchgate.netgelest.com and wikipedia.orgmsu.edu shifts; migratory aptitude depends on radical stability. wikipedia.orgscripps.edu |

| researchgate.netgelest.com-Wittig | Sigmatropic rearrangement scripps.edu | Favored at lower temperatures; proceeds through an envelope-like transition state. scripps.edu |

| wikipedia.orgmsu.edu-Wittig | Debated (concerted or radical) msu.edu | Can be favored over researchgate.netmsu.edu rearrangement under certain conditions. msu.edu |

Directed Silylation and Functionalization Strategies

The silyl (B83357) group can act as a directing group in various chemical transformations, controlling the regioselectivity of reactions. For example, a silyl group has been employed to direct the regioselectivity of a Larock heteroannulation, which was then followed by a cross-coupling reaction. gelest.com In another instance, acylsilanes have been used as photofunctional directing groups for ruthenium-catalyzed C-H olefination reactions. researchgate.net

These strategies highlight the potential for the tri(o-tolyl)silyl group in this compound to be used to direct functionalization at specific positions on the aromatic rings. By strategically introducing the silyl group, subsequent reactions can be guided to occur at desired locations, providing a powerful tool for the synthesis of complex, substituted aromatic compounds.

Advanced Catalytic Applications of 4 Methoxyphenyl Tri O Tolyl Silane Derivatives

Organosilanes as Ligands in Homogeneous and Heterogeneous Catalysis

Organosilanes have carved a niche in the realm of catalysis, not only as precursors to catalytically active species but also as ligands that can modulate the properties of transition metal catalysts. The utility of organosilanes in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, underscores their importance. In these reactions, organosilanes act as nucleophilic partners, but the steric and electronic nature of the organic substituents on the silicon atom can also be viewed in the context of ligand effects, influencing the reactivity and stability of the catalytic intermediates.

The (4-Methoxyphenyl)tri(o-tolyl)silane framework, with its sterically demanding tri(o-tolyl) groups, suggests its potential use in forming bulky ligands. While direct applications of this compound as a ligand are not extensively documented in peer-reviewed literature, the principles of ligand design in catalysis offer a strong rationale for its potential. Bulky ligands are known to promote reductive elimination and can stabilize low-coordinate, highly reactive metal centers, which are often key intermediates in catalytic cycles. For instance, the related bulky phosphine (B1218219) ligand, tris(o-tolyl)phosphine, is a well-established ligand in palladium-catalyzed reactions like the Suzuki and Heck couplings, where its large cone angle is crucial for catalytic efficiency. wikipedia.orgrsc.org This analogy suggests that a silicon-centered ligand with a similar steric profile could offer unique electronic properties, potentially leading to novel catalytic activities.

The development of heterogeneous catalysts often involves the immobilization of catalytically active species onto a solid support. Organosilanes are frequently used as coupling agents to anchor metal complexes to surfaces like silica (B1680970). A derivative of this compound could, in principle, be functionalized to serve as a linker for creating a heterogeneous catalyst. The bulky nature of the tri(o-tolyl)silyl group could provide a well-defined, sterically hindered environment around the active metal center, potentially influencing the selectivity of the catalyzed reaction.

Triarylsilanols as Molecular Catalysts in Organic Transformations

A significant advancement in organosilicon catalysis has been the discovery that triarylsilanols can act as potent molecular catalysts in their own right, particularly for the direct amidation of carboxylic acids. acs.orgnih.gov This reaction is of fundamental importance in organic synthesis, and the use of a silicon-based catalyst presents a novel approach. The catalytic activity of triarylsilanols is attributed to their ability to act as Lewis acids, activating the carboxylic acid towards nucleophilic attack by the amine.

Research has shown that both electronic and steric factors of the triarylsilanol play a crucial role in its catalytic efficacy. A study on a range of electronically differentiated triarylsilanols revealed that electron-withdrawing groups on the aryl rings enhance the catalytic activity. For instance, tris(p-haloaryl)silanols were found to be more active catalysts than the parent triphenylsilanol, with the bromide-substituted version exhibiting the highest activity. acs.orgnih.gov This suggests that a (4-Methoxyphenyl)tri(o-tolyl)silanol, with its electron-donating methoxy (B1213986) group, might exhibit different catalytic behavior compared to these halogenated analogs.

The steric hindrance around the silicon center also plays a critical role. While excessive bulk can hinder the approach of substrates, a well-designed steric environment can enhance selectivity. The o-tolyl groups in (4-Methoxyphenyl)tri(o-tolyl)silanol would create a highly congested environment around the silanol (B1196071) moiety. This steric crowding could influence the substrate scope of the catalytic amidation, potentially favoring less hindered carboxylic acids and amines. acs.org

The catalytic cycle for silanol-catalyzed amidation is proposed to involve the formation of a silyl (B83357) ester intermediate. However, a key challenge in these systems is catalyst deactivation through condensation of the silanol to form a catalytically inactive disiloxane (B77578). nih.gov The rate of this decomposition pathway is influenced by the reaction conditions and the nature of the substrates, particularly the basicity of the amine. nih.gov The bulky o-tolyl groups in (4-Methoxyphenyl)tri(o-tolyl)silanol could potentially retard this bimolecular self-condensation, thereby enhancing catalyst longevity.

Below is an interactive table summarizing the influence of substituents on the catalytic activity of triarylsilanols in direct amidation reactions, based on reported research findings.

| Catalyst Substituent | Electronic Effect | Steric Hindrance | Observed Catalytic Activity | Reference |

| p-H | Neutral | Moderate | Baseline | acs.orgnih.gov |

| p-Br | Electron-withdrawing | Moderate | High | acs.orgnih.gov |

| p-CF₃ | Strongly Electron-withdrawing | Moderate | High | acs.org |

| o-tolyl | Electron-donating | High | (Predicted to be moderate to low) | N/A |

Note: The activity for the (4-Methoxyphenyl)tri(o-tolyl)silanol is a prediction based on general trends and is not based on direct experimental data found in the searched literature.

Development of Catalytic Systems for Specific Chemical Transformations

The rational design of catalysts for specific chemical transformations is a cornerstone of modern chemistry. The unique properties of organosilanes and their derivatives, such as this compound, make them attractive building blocks for the development of tailored catalytic systems.

One area where such systems could be impactful is in palladium-catalyzed cross-coupling reactions. While the parent silane (B1218182) can act as a nucleophile in Hiyama-type couplings, its derivatives could be employed to construct more complex catalytic systems. For example, a bifunctional ligand could be synthesized from a functionalized this compound, where the bulky silyl group provides steric influence and another appended functional group coordinates to the metal center. Such a design could lead to catalysts with enhanced selectivity, particularly in asymmetric catalysis where the chiral environment around the metal is paramount.

The use of triarylsilanols as catalysts for direct amidation is a prime example of a catalytic system developed for a specific transformation. acs.orgnih.gov Further development in this area could involve the synthesis and screening of a library of sterically and electronically diverse triarylsilanols, including (4-Methoxyphenyl)tri(o-tolyl)silanol, to optimize the catalyst for specific and challenging amide bond formations. For instance, the synthesis of amides from sterically hindered secondary amines and carboxylic acids is often challenging, and a catalyst with a precisely tuned steric profile might overcome this limitation. acs.orgrsc.org

The table below outlines potential catalytic systems that could be developed using derivatives of this compound, based on established catalytic principles.

| Catalytic System | Derivative of this compound | Target Transformation | Potential Advantage |

| Homogeneous Cross-Coupling Catalyst | Functionalized this compound as a ligand | Suzuki, Heck, Sonogashira couplings | Enhanced selectivity due to bulky, well-defined steric environment. |

| Heterogeneous Catalyst | This compound derivative anchored to a solid support | Various organic transformations | Recyclability, controlled active site environment. |

| Molecular Catalyst for Amidation | (4-Methoxyphenyl)tri(o-tolyl)silanol | Direct amidation of challenging substrates | Potentially altered substrate selectivity and catalyst stability due to steric bulk. |

Applications in Materials Science and Specialized Organic Synthesis Research

Fabrication of Advanced Materials and Nanomaterials

The creation of new materials with tailored properties is a cornerstone of modern technology. Arylsilanes contribute to this field by enabling the modification of surfaces and the enhancement of polymer characteristics.

Organofunctional silanes are widely used as coupling agents in polymer composites to improve the adhesion between inorganic fillers (like silica (B1680970) or glass fibers) and the organic polymer matrix. nih.govrsc.org This enhanced adhesion is crucial for transferring stress from the flexible polymer to the rigid filler, thereby improving the mechanical properties of the composite material. wikipedia.org The process typically involves the hydrolysis of the silane's alkoxy or chloro groups to form silanols, which then condense with hydroxyl groups on the filler surface to form stable covalent siloxane (Si-O-Si) bonds. nih.gov

While specific research on (4-Methoxyphenyl)tri(o-tolyl)silane in composites is not extensively documented, the principles of silane (B1218182) coupling can be applied. The aryl groups of this silane can enhance compatibility and interaction with aromatic polymer matrices such as polystyrene, polycarbonate, or polyetheretherketone (PEEK). The bulky ortho-tolyl groups can influence the spacing between polymer chains and filler particles, potentially affecting the composite's thermal and mechanical properties. The methoxy (B1213986) group on the phenyl ring offers a site for potential further chemical modification.

Surface functionalization with silane coupling agents is a powerful strategy for altering the properties of a substrate. chemrxiv.org This technique is used to modulate characteristics like hydrophilicity/hydrophobicity, to enhance the adsorption of specific molecules, or to create a reactive layer for further chemical reactions. chemrxiv.orgresearchgate.net The modification process relies on the reaction of the silane with hydroxyl groups present on the surface of many materials, such as glass, metals, and ceramics, forming a durable, covalently bonded organosilane layer. nih.gov

In the case of this compound, its application in surface modification would result in a surface coated with aromatic groups. The three bulky o-tolyl groups would create a sterically hindered and robust layer, while the aromatic rings would render the surface nonpolar. This modification can be used to protect sensitive surfaces from polar solvents or to control the surface energy, which is critical in applications like microelectronics and specialized coatings.

Hydrophobicity, or the ability of a surface to repel water, is a highly desirable property in many applications, from self-cleaning windows to anti-icing coatings. This property is achieved by creating a surface with low surface energy. Silanes bearing nonpolar organic substituents, such as aliphatic or fluorinated hydrocarbon chains, are highly effective at creating hydrophobic surfaces. nih.gov The organic groups orient away from the substrate, forming a low-energy, water-repellent interface. nih.gov

This compound is well-suited for this purpose. The multiple aromatic rings (tolyl and methoxyphenyl) are inherently nonpolar and would create a surface with low critical surface tension, leading to significant water repellency. nih.gov Surfaces treated with such a silane would exhibit high water contact angles. By controlling the roughness of the substrate on a micro- or nanoscale prior to silane treatment, it is possible to achieve superhydrophobicity, where water droplets bead up and roll off easily, carrying contaminants with them. nih.gov

Arylsilanes as Key Building Blocks in Complex Molecule Synthesis

Beyond materials science, arylsilanes are valuable reagents in synthetic organic chemistry, providing a stable yet reactive source of aryl groups for constructing complex molecular architectures.

The biaryl motif (two directly connected aromatic rings) is a common structural feature in many pharmaceuticals, natural products, and functional materials. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing this linkage. The Hiyama cross-coupling reaction, specifically, utilizes organosilanes as the coupling partner. nih.govrsc.org

In a typical Hiyama coupling, an arylsilane, such as this compound, is reacted with an aryl halide or triflate in the presence of a palladium catalyst and a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF). nih.gov The fluoride activates the organosilane, facilitating the transfer of the aryl group (transmetalation) to the palladium center, which then undergoes reductive elimination to form the new biaryl C-C bond. rsc.org This method is valued for the low toxicity and high stability of the organosilane reagents. nih.gov The use of this compound would allow for the selective transfer of either the methoxyphenyl or the tolyl group under specific conditions, enabling the synthesis of complex, unsymmetrical biaryls.

Aromatic polyketones are a class of high-performance thermoplastics known for their exceptional thermal stability and mechanical strength. researchgate.net Their synthesis often involves methods like Friedel-Crafts polycondensation or the nucleophilic substitution polymerization of halo-aromatic ketones. researchgate.net More modern approaches utilize the palladium-catalyzed alternating copolymerization of an aromatic monomer with carbon monoxide (CO). chemrxiv.orgnih.gov These carbonylative coupling reactions are powerful for creating the ketone linkages that define the polymer backbone. rsc.orgdiva-portal.org

The direct use of arylsilanes like this compound as monomers in a carbonylative polymerization to produce polyketones is not a well-established method. While palladium-catalyzed carbonylative cross-coupling reactions are known, they typically employ organostannanes (Stille coupling) or organoboronic acids (Suzuki coupling) as the nucleophilic partner. acs.org The carbonylative Hiyama coupling, which would be required for the polymerization of an arylsilane with CO, is less common. The challenge lies in achieving an efficient and high-yielding catalytic cycle involving the sequential insertion of carbon monoxide and transmetalation from the silicon atom to build a long polymer chain. Therefore, the construction of polyketones using arylsilanes as a primary building block represents a potential, but currently developing, area of synthetic research.

Formation of Carbon-Nitrogen Bonds

There is currently no specific information available in the scientific literature detailing the use of this compound in methodologies for the formation of carbon-nitrogen bonds.

Late-Stage Diversification of Organic Frameworks

Research explicitly demonstrating the application of this compound for the late-stage diversification of organic frameworks is not found in the reviewed literature.

Research in Environmental Remediation and Sustainability Technologies

Functionalized Materials for Pollutant Adsorption and Degradation

While other silanes are used to functionalize materials for environmental remediation, there are no available studies that specifically employ this compound for the creation of materials aimed at pollutant adsorption and degradation.

Future Research Directions and Uncharted Territories in 4 Methoxyphenyl Tri O Tolyl Silane Chemistry

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of arylsilanes often involves multi-step procedures with stoichiometric reagents and harsh reaction conditions. Future research into (4-Methoxyphenyl)tri(o-tolyl)silane should prioritize the development of environmentally benign synthetic methods.

Key Research Objectives:

Catalytic C-H Silylation: Investigating direct C-H silylation of 1-methoxy-4-bromobenzene with tri(o-tolyl)silane would eliminate the need for pre-functionalized starting materials, reducing waste and improving atom economy.

Biocatalysis and Renewable Resources: Exploring the use of plant extracts or microbial systems as reducing and capping agents for nanoparticle-catalyzed syntheses represents a frontier in green chemistry. nih.govnih.gov The use of aqueous extracts from plants like Tridax procumbens has shown success in the green synthesis of other nanoparticles and could be adapted. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer enhanced safety, scalability, and efficiency, with precise control over reaction parameters. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

| Grignard Reaction | Well-established methodology | Stoichiometric magnesium waste, anhydrous conditions required |

| Catalytic C-H Silylation | High atom economy, reduced waste | Catalyst development, regioselectivity control |

| Green Synthesis with Biocatalysis | Use of renewable resources, mild conditions | Identification of suitable biocatalysts, reaction optimization |

| Flow Chemistry Synthesis | Improved safety and scalability, precise control | Initial setup costs, potential for clogging |

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is expected to be rich and varied, owing to the presence of the silicon center and the electronically distinct aryl substituents.

Potential Transformation Pathways:

Hydrosilylation Reactions: As a triorganosilane, it could potentially undergo hydrosilylation reactions, which involve the addition of the Si-H bond across unsaturated bonds. wikipedia.orglibretexts.org While this compound does not have a Si-H bond, its derivatives could be synthesized for such applications. This is a cornerstone of the silicon industry for producing organosilicon compounds. nih.gov

Cross-Coupling Reactions: The silicon-carbon bond can be activated for cross-coupling reactions, such as the Hiyama coupling, enabling the formation of new carbon-carbon bonds. researchgate.net This would allow for the incorporation of the tri(o-tolyl)silyl group into complex organic molecules.

Functionalization of the Methoxy (B1213986) Group: The methoxy group offers a handle for further functionalization. Cleavage to the corresponding phenol (B47542) would open up avenues for derivatization, including etherification and esterification, to tune the molecule's properties.

Late-Stage Functionalization: Building on methodologies for other arylsilanes, late-stage C-H functionalization at the meta position of the aryl rings could be explored to create multi-substituted derivatives with unique electronic and steric properties. nih.gov

Design of Next-Generation Organosilane-Based Catalysts

The development of catalysts based on earth-abundant elements like silicon is a significant goal in sustainable chemistry. Triarylsilanols, compounds closely related to this compound, have recently been identified as effective catalysts for direct amidation reactions. nih.govacs.org This suggests that derivatives of this compound could also be designed as catalysts.

Hypothetical Catalytic Applications:

Lewis Acid Catalysis: The silicon atom in derivatives of this compound could act as a Lewis acid to activate substrates in various organic transformations.

Supported Catalysts: Grafting this compound derivatives onto solid supports like mesoporous silica (B1680970) could lead to heterogeneous catalysts that are easily recoverable and reusable, enhancing their practical utility. mdpi.com The development of silica-based sulfonic acid catalysts has shown promise in reactions like interesterification. mdpi.com

Table 2: Potential Catalytic Activities of this compound Derivatives

| Catalyst Type | Potential Reaction | Advantages |

| Triarylsilanol derivative | Amide bond formation | Metal-free catalysis, high functional group tolerance |

| Silylium ion derivative | Lewis acid catalysis | Strong Lewis acidity, potential for unique reactivity |

| Silica-supported derivative | Asymmetric aldol (B89426) reaction | Heterogeneous, reusable, reduced solvent usage |

Advanced Applications in Emerging Technologies and Interdisciplinary Research

The photophysical and electronic properties of arylsilanes make them attractive candidates for a range of advanced applications. rsc.org The specific substitution pattern of this compound suggests it could be a valuable component in novel materials.

Potential Areas of Application:

Organic Electronics: Arylsilanes are extensively studied for use in Organic Light-Emitting Diodes (OLEDs) as host materials for phosphorescent emitters, as well as hole and electron transporting materials. researchgate.networktribe.comrsc.org The non-planar structure of this compound could enhance solubility and prevent aggregation, which is beneficial for device performance.

Materials Science: The incorporation of this bulky silane (B1218182) into polymers could enhance their thermal stability and dielectric properties. researchgate.net Such materials could find use in aerospace and automotive applications where resistance to high temperatures is crucial. zmsilane.com

Biomedical Imaging: By incorporating fluorescent moieties, derivatives of this compound could be developed as probes for bioimaging applications, leveraging the stability of the silane core.

Computational Chemistry and Machine Learning for Predicting Reactivity and Properties

Given the lack of experimental data, computational methods are invaluable for predicting the properties and reactivity of this compound.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to predict molecular geometry, electronic structure (HOMO-LUMO gap), and spectroscopic properties. This can guide synthetic efforts and help to understand the molecule's potential in applications like OLEDs. numberanalytics.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk properties of materials containing this compound, such as their morphology and thermal stability.

Machine Learning (ML): As more data on arylsilanes becomes available, ML models could be trained to predict the properties and reactivity of new compounds like this compound, accelerating the discovery of new materials and catalysts.

Table 3: Predicted Properties of Arylsilanes using Computational Methods

| Property | Computational Method | Potential Significance |

| HOMO/LUMO Energy Levels | Density Functional Theory (DFT) | Prediction of electronic properties for OLED applications |

| Reaction Mechanisms | DFT | Understanding and optimizing synthetic and catalytic pathways |

| Material Morphology | Molecular Dynamics (MD) | Designing materials with desired bulk properties |

| Structure-Property Relationships | Machine Learning (ML) | Accelerating the discovery of new functional molecules |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.